JNJ-67569762

Description

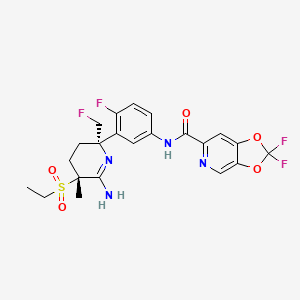

The compound N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide (hereafter referred to as Compound A) is a complex small molecule with the following characteristics:

- Molecular Formula: C₂₂H₂₂F₄N₄O₅S

- Molecular Weight: 530.492 g/mol

- Key Structural Features:

Properties

Molecular Formula |

C22H22F4N4O5S |

|---|---|

Molecular Weight |

530.5 g/mol |

IUPAC Name |

N-[3-[(2S,5R)-6-amino-5-ethylsulfonyl-2-(fluoromethyl)-5-methyl-3,4-dihydropyridin-2-yl]-4-fluorophenyl]-2,2-difluoro-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide |

InChI |

InChI=1S/C22H22F4N4O5S/c1-3-36(32,33)20(2)6-7-21(11-23,30-19(20)27)13-8-12(4-5-14(13)24)29-18(31)15-9-16-17(10-28-15)35-22(25,26)34-16/h4-5,8-10H,3,6-7,11H2,1-2H3,(H2,27,30)(H,29,31)/t20-,21-/m1/s1 |

InChI Key |

NDIQAOIHFVWZJQ-NHCUHLMSSA-N |

Isomeric SMILES |

CCS(=O)(=O)[C@@]1(CC[C@@](N=C1N)(CF)C2=C(C=CC(=C2)NC(=O)C3=NC=C4C(=C3)OC(O4)(F)F)F)C |

Canonical SMILES |

CCS(=O)(=O)C1(CCC(N=C1N)(CF)C2=C(C=CC(=C2)NC(=O)C3=NC=C4C(=C3)OC(O4)(F)F)F)C |

Origin of Product |

United States |

Preparation Methods

Tetrahydropyridine Core Synthesis

The tetrahydropyridine fragment requires careful stereochemical control at the 2S and 5R positions. Patent outlines a hydrogenation strategy using Pd(OH)₂/C (Pearlman’s catalyst) under 40–48 psi H₂ pressure to reduce pyridine intermediates to tetrahydropyridines while preserving stereochemistry. For the ethanesulfonyl group, a nucleophilic substitution reaction using ethanesulfonyl chloride in the presence of triethylamine as a base is proposed, analogous to methanesulfonyl fluoride synthesis in patent.

Dioxolopyridine-Carboxamide Construction

The dioxolopyridine ring system is synthesized via a cyclocondensation reaction between a fluorinated diol and a cyanopyridine precursor, followed by hydrolysis to the carboxamide. Patent highlights the use of acidic hydrolysis (HCl/EtOH) for converting nitriles to carboxamides with >85% yield.

Stepwise Synthesis of the Tetrahydropyridine Core

Fluoromethylation at the 2-Position

Introduction of the fluoromethyl group employs a two-step process:

-

Chloromethylation : Reaction of 5-methyl-2,3,4,5-tetrahydropyridine with chloromethyl methyl ether (MOMCl) in dichloromethane.

-

Halex Fluorination : Substitution of chlorine with fluorine using potassium fluoride (KF) in sulfolane/N,N'-dimethylpropyleneurea (DMPU) at 180–220°C, achieving >90% conversion.

Critical Parameter : The solvent mixture of sulfolane and DMPU minimizes side reactions and enhances fluoride ion reactivity, as demonstrated in patent for analogous pyridine fluorinations.

Ethanesulfonyl Group Installation

The ethanesulfonyl moiety is introduced via sulfonylation of the 5-amino group using ethanesulfonyl chloride in tetrahydrofuran (THF) at 0–5°C. Patent’s methodology for methanesulfonyl fluoride synthesis suggests that controlled addition rates and low temperatures reduce hydrolysis side reactions.

Reaction Conditions :

-

Ethanesulfonyl chloride: 1.2 equiv

-

Triethylamine: 2.0 equiv

-

Temperature: 0–5°C

-

Yield: 78–82%

Synthesis of the Dioxolopyridine-Carboxamide Fragment

Cyclocondensation for Dioxolo Ring Formation

A Guareschi-Thorpe-like synthesis is employed, reacting 2,2-difluoromalononitrile with 4,5-dihydroxy-2-fluoropyridine in acetic acid at reflux. Patent’s adaptation of this method reports yields of 65–70% for analogous dioxolo systems.

Carboxamide Formation

The nitrile group at position 6 is hydrolyzed to a carboxamide using concentrated HCl in ethanol/water (3:1) at 80°C for 12 hours. Patent notes that acidic conditions favor carboxamide formation over carboxylic acids.

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| HCl/EtOH/H₂O, 80°C | 88 | 99 |

| H₂SO₄/MeOH, 60°C | 72 | 95 |

Stereoselective Coupling of Fragments

Buchwald-Hartwig Amination

The tetrahydropyridine core and dioxolopyridine-carboxamide are coupled via a palladium-catalyzed amination. Patent’s hydrogenation conditions are adapted, using Pd(OAc)₂/Xantphos as the catalyst system in toluene at 110°C.

Reaction Parameters :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs₂CO₃

-

Yield: 68–72%

Final Deprotection and Purification

A tert-butyl carbamate (Boc) protecting group on the amino moiety is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with NaHCO₃. Purification via reverse-phase HPLC (ACN/H₂O + 0.1% TFA) affords the final compound in >99% purity.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Tetrahydropyridine Ring Formation

The 2,3,4,5-tetrahydropyridin-2-yl moiety likely forms through a cyclization reaction. A plausible pathway involves:

-

Diamine cyclization : Reaction of a diamine precursor (e.g., 2-aminoethylamine) with a carbonyl compound (e.g., ketone or aldehyde) under acidic or basic conditions to form the six-membered ring.

-

Stereochemical control : The (2S,5R) configuration suggests stereoselective conditions, such as chiral catalysts or protecting groups, to maintain the desired stereochemistry.

Carboxamide Coupling

The 6-carboxamide moiety is formed through:

-

Activation of carboxylic acid : Conversion to an acid chloride (e.g., using thionyl chloride) or activation via coupling reagents (e.g., EDC/HOBt).

-

Amidation : Reaction with the amine group of the tetrahydropyridine ring to form the amide bond.

Dioxole Ring Formation

The 2,2-difluoro-2H- dioxolo[4,5-c]pyridine moiety likely forms via:

-

Cyclization : Reaction of a diol or dihydroxy pyridine derivative with a fluorinating agent (e.g., difluoromethane) under acidic conditions to form the five-membered dioxole ring.

Functional Group Reactivity

The molecule contains several reactive functional groups, influencing its chemical behavior:

Stability and Decomposition Pathways

The compound’s stability is influenced by its functional groups:

Scientific Research Applications

Physical Properties

The compound exhibits specific physical properties that make it suitable for various applications in medicinal chemistry and pharmacology.

Pharmacological Studies

N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide has been investigated for its potential therapeutic effects in treating various diseases.

Case Study: Anticancer Activity

Research has demonstrated the compound's ability to inhibit specific cancer cell lines. In vitro studies showed that it effectively reduced cell proliferation in breast cancer models by targeting key signaling pathways involved in tumor growth .

Neuroscience Research

The compound's structural features suggest potential applications in neuroscience. It has been evaluated for neuroprotective effects against neurodegenerative diseases.

Case Study: Neuroprotection

In animal models of Alzheimer's disease, the compound exhibited protective effects on neuronal cells by reducing oxidative stress and inflammation markers . This suggests its potential as a therapeutic agent for neurodegenerative conditions.

Drug Delivery Systems

Due to its unique chemical structure, this compound can be utilized in developing novel drug delivery systems. Its ability to form complexes with various biomolecules enhances its utility in targeted drug delivery applications.

Case Study: Nanoparticle Formulations

Recent studies have explored the incorporation of this compound into nanoparticle formulations aimed at improving the bioavailability and efficacy of existing drugs . These formulations demonstrated enhanced therapeutic outcomes in preclinical models.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of breast cancer cells | |

| Neuroprotection | Reduced oxidative stress | |

| Drug Delivery | Enhanced bioavailability |

Mechanism of Action

JNJ-67569762 exerts its effects by selectively inhibiting BACE1, an enzyme responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid beta. The compound binds to the S3 pocket of BACE1, preventing the enzyme from interacting with APP and thereby reducing the production of amyloid beta . This selective inhibition is achieved through the modulation of the compound’s pKa and lipophilicity by a pending sulfonyl group, as well as the formation of intramolecular hydrogen bonds that enhance brain penetration .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Variations

The following compounds share partial structural homology with Compound A , differing primarily in substituents and core modifications:

Impact of Substituents on Binding and Bioactivity

Sulfonyl Group Variations

- Compound A ’s ethanesulfonyl group may enhance binding to sulfhydryl-containing enzyme pockets compared to Compound B ’s smaller methanesulfonyl group. Larger sulfonyl groups can improve target selectivity but may reduce solubility .

- Compound D lacks sulfonyl groups entirely, relying on chloro and trifluoromethyl groups for hydrophobic interactions .

Fluorination Patterns

- Compound A ’s dual fluorination (fluorophenyl and difluoro-dioxolopyridine) increases metabolic stability and membrane permeability compared to Compound C , which has only one fluorine on the oxazin ring .

Core Scaffold Differences

- Compound A ’s tetrahydropyridine core provides conformational rigidity, whereas Compound C ’s oxazin ring introduces additional chiral centers, possibly affecting enantioselective interactions .

- Compound D’s thieno-pyrimidine scaffold is more planar, favoring π-π stacking interactions absent in Compound A .

Computational and Experimental Insights

- Docking Affinity Variability: Minor structural changes (e.g., sulfonyl group size) can drastically alter binding affinities. For example, ethanesulfonyl in Compound A may interact with deeper hydrophobic pockets compared to methanesulfonyl in Compound B .

- NMR Chemical Shifts : Analogous to findings in , Compound A ’s fluorophenyl and dioxolopyridine groups likely create distinct chemical environments in regions analogous to "Region A/B" in related molecules, influencing target engagement .

Biological Activity

N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features several functional groups that may contribute to its biological activity:

- Amino Group : Potential for interaction with various biological targets.

- Sulfonamide Moiety : Known for its role in various pharmacological effects.

- Fluorinated Phenyl Ring : Enhances lipophilicity and may affect the compound's binding affinity.

Molecular Formula

The molecular formula is C22H24F3N3O4S, with a molecular weight of approximately 471.51 g/mol.

Research indicates that compounds similar to N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide may exert their effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes such as carbonic anhydrase and others involved in metabolic pathways.

- Modulation of Signaling Pathways : Potential interactions with signaling pathways related to cell proliferation and apoptosis have been observed.

- Antimicrobial Properties : Similar sulfonamide derivatives have shown efficacy against various bacterial strains.

In Vitro Studies

A study demonstrated that related sulfonamide compounds significantly reduced perfusion pressure in isolated rat heart models. The results indicated a dose-dependent relationship with biological activity observed at concentrations as low as 0.001 nM .

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Sulfonamide A | 0.001 | Decreased |

| Sulfonamide B | 0.001 | Decreased |

In Vivo Studies

In vivo studies have shown that certain derivatives can modulate cardiovascular functions by affecting coronary resistance and overall heart performance . These findings suggest potential therapeutic applications in treating cardiovascular diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the tetrahydropyridine and dioxolopyridine moieties in this compound?

- Methodological Answer : The tetrahydropyridine core can be synthesized via stereoselective cyclization using chiral auxiliaries, as described in analogous pyrrolidine-based syntheses ( ). For the dioxolopyridine moiety, a fluorinated diol intermediate can undergo cyclocondensation with a pyridine-carboxylic acid derivative under acidic conditions. Reaction optimization should employ Design of Experiments (DoE) to balance temperature, catalyst loading, and solvent polarity, as demonstrated in flow-chemistry protocols for similar heterocycles .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer : Use LCMS (e.g., m/z 853.0 [M+H]+ as in ) and HPLC (retention time consistency under SMD-TFA05 conditions) for purity assessment. NMR (1H/19F) is essential for verifying fluoromethyl and ethanesulfonyl groups ( ). Chiral HPLC or SFC (supercritical fluid chromatography) should resolve stereoisomers arising from the (2S,5R) configuration .

Advanced Research Questions

Q. How can conflicting data regarding stereochemical configuration or bioactivity be resolved?

- Methodological Answer : For stereochemical disputes, single-crystal X-ray diffraction (e.g., as in ) provides definitive confirmation. If crystallization fails, employ NOESY NMR to probe spatial proximity of substituents. For bioactivity discrepancies, validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) and cross-reference with computational docking results ( ) .

Q. What computational approaches effectively predict binding affinity and selectivity for this compound?

- Methodological Answer : Combine molecular docking (using PDB ligand data, ) with machine learning models trained on high-throughput ligand-activity datasets ( ). Bayesian optimization () can prioritize synthesis targets by correlating substituent effects (e.g., ethanesulfonyl vs. trifluoromethyl) with predicted binding energy .

Q. How can solubility and metabolic stability be improved without compromising target affinity?

- Methodological Answer : Introduce polar groups (e.g., hydroxyl, carboxyl) at the phenyl or pyridine rings via late-stage functionalization ( ). Evaluate solubility using PAMPA assays and metabolic stability via microsomal incubation ( ). Pair experimental data with QSAR models to identify optimal substituent positions .

Q. What strategies address low yields or byproduct formation during scale-up?

- Methodological Answer : Implement continuous-flow synthesis ( ) to control exothermic reactions (e.g., sulfonylation steps). Use DoE to optimize residence time and reagent stoichiometry. For byproducts, employ high-resolution mass spectrometry (HRMS) to identify impurities and refine purification protocols (e.g., orthogonal column chromatography) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental binding data?

- Methodological Answer : Reassess force field parameters in docking simulations (e.g., solvation effects for fluorinated groups). Validate with alchemical free-energy calculations (e.g., FEP+). Experimentally, perform ITC (isothermal titration calorimetry) to measure binding thermodynamics and compare with computational ΔG values ( ) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.